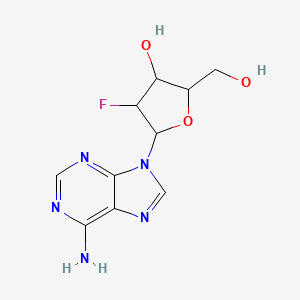
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine
Descripción general
Descripción
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine typically involves the following steps:
Starting Materials: The synthesis begins with a purine base and a sugar moiety.
Glycosylation Reaction: The purine base is glycosylated with a fluorinated sugar derivative under acidic or basic conditions.
Purification: The product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production methods for nucleoside analogs often involve large-scale synthesis using automated equipment. The process includes:
Batch Synthesis: Large quantities of starting materials are reacted in batch reactors.
Continuous Flow Synthesis: Some processes may use continuous flow reactors for more efficient production.
Purification and Quality Control: The final product is purified and subjected to rigorous quality control to ensure purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine base.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or amino groups.
Aplicaciones Científicas De Investigación
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA/RNA synthesis.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the production of pharmaceuticals and diagnostic reagents.
Mecanismo De Acción
The mechanism of action of 9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit DNA/RNA Synthesis: By mimicking natural nucleosides, it can disrupt the synthesis of DNA or RNA.
Induce Mutations: The presence of the fluorine atom can cause errors during replication, leading to mutations.
Target Enzymes: It can inhibit enzymes involved in nucleic acid synthesis, such as polymerases.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyladenine: Another fluorinated nucleoside analog with antiviral properties.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosylcytosine: Used in cancer treatment.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyluracil: Investigated for its antiviral activity.
Uniqueness
9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine is unique due to its specific structure, which allows it to interact with biological systems in distinct ways. The presence of the fluorine atom enhances its stability and alters its biological activity compared to non-fluorinated analogs.
Propiedades
Fórmula molecular |
C10H12FN5O3 |
|---|---|
Peso molecular |
269.23 g/mol |
Nombre IUPAC |
5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14) |
Clave InChI |
ZGYYPTJWJBEXBC-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













